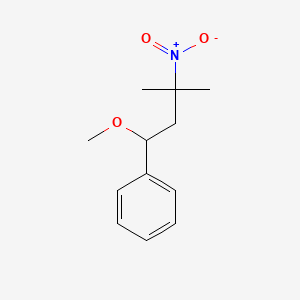
(1-Methoxy-3-methyl-3-nitrobutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-3-methyl-3-nitrobutyl)benzene is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzene, characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3-methyl-3-nitrobutyl)benzene typically involves the nitration of a precursor compound, such as (1-Methoxy-3-methylbutyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxy-3-methyl-3-nitrobutyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for halogenation reactions.
Major Products Formed
Oxidation: Nitro alcohols or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(1-Methoxy-3-methyl-3-nitrobutyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Methoxy-3-methyl-3-nitrobutyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-3-methylbenzene: Lacks the nitro group, resulting in different chemical and biological properties.
3-Methoxytoluene: Similar structure but without the nitro and butyl groups.
3-Methyl-1-methoxybenzene: Another isomer with different substitution patterns on the benzene ring.
Uniqueness
(1-Methoxy-3-methyl-3-nitrobutyl)benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of methoxy, methyl, and nitro groups on the butyl chain and benzene ring creates a compound with specific properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
83577-40-6 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(1-methoxy-3-methyl-3-nitrobutyl)benzene |
InChI |
InChI=1S/C12H17NO3/c1-12(2,13(14)15)9-11(16-3)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clave InChI |
FLWBEMCWIHZUOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C1=CC=CC=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


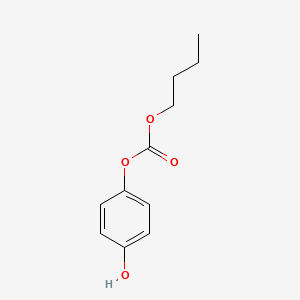
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
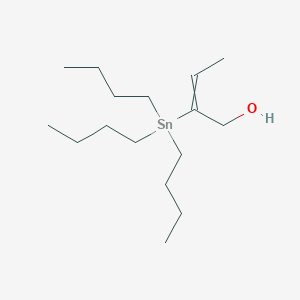
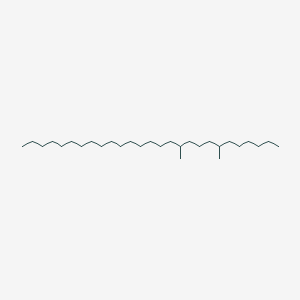
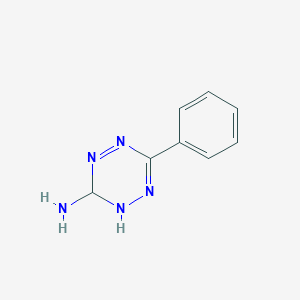
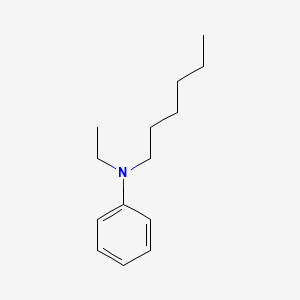
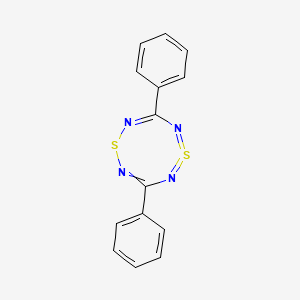
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)

![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
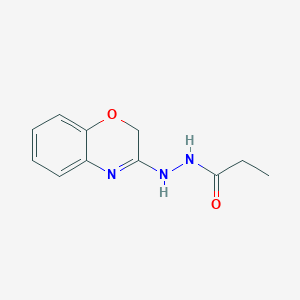
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

